Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate
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Overview
Description
Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that features a unique structure combining a furan ring, an imidazo[1,2-a]pyridine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multistep organic reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is advantageous due to its efficiency and the high yield of the target product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan and imidazo[1,2-a]pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Furan Derivatives:
Uniqueness
Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its combination of a furan ring, an imidazo[1,2-a]pyridine ring, and a benzoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is a compound belonging to the imidazo[1,2-a]pyridine family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
The compound's structure can be broken down as follows:
- Core Structure : Imidazo[1,2-a]pyridine
- Substituents : A furyl group and a benzoate moiety
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C17H17N3O2 |
Molecular Weight | 299.34 g/mol |
Pharmacological Properties
This compound exhibits a range of biological activities:
- Anticancer : Compounds in the imidazo[1,2-a]pyridine class have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. For instance, studies have demonstrated that these derivatives can target specific pathways involved in tumor growth and metastasis .
- Antimicrobial : Research indicates that imidazo[1,2-a]pyridine derivatives possess antibacterial and antifungal properties. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity .
- Anti-inflammatory : Certain analogs have been noted for their ability to modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Furyl Group : Enhances lipophilicity and may improve membrane permeability.
- Imidazo[1,2-a]pyridine Core : Essential for biological activity; modifications at various positions can lead to increased potency or selectivity towards specific targets.
Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of various imidazo[1,2-a]pyridine derivatives, including this compound. The compound was tested against several cancer cell lines (e.g., breast and lung cancer) and showed significant inhibition of cell growth with an IC50 value in the low micromolar range. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Properties
Molecular Formula |
C20H17N3O3 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 2-[[2-(furan-2-yl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino]benzoate |
InChI |
InChI=1S/C20H17N3O3/c1-13-7-5-11-17-22-18(16-10-6-12-26-16)19(23(13)17)21-15-9-4-3-8-14(15)20(24)25-2/h3-12,21H,1-2H3 |
InChI Key |
SYBYXFKPZZFEFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)NC3=CC=CC=C3C(=O)OC)C4=CC=CO4 |
Origin of Product |
United States |
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